12-Methyltridecan-1-ol

Phase Behavior Formulation Low-Temperature Fluidity

12-Methyltridecan-1-ol (CAS 21987-21-3), also known as isomyristyl alcohol, is a C14 branched-chain primary fatty alcohol structurally characterized by a methyl substitution at the 12th carbon of the tridecan-1-ol backbone, yielding the molecular formula C₁₄H₃₀O with a molecular weight of 214.39 g/mol. It is classified within the iso-branched fatty alcohol series and is formally distinguished from its straight-chain analog 1-tetradecanol (myristyl alcohol) and its anteiso-isomer 11-methyl-1-tridecanol.

Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
CAS No. 21987-21-3
Cat. No. B128240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methyltridecan-1-ol
CAS21987-21-3
Synonyms12-Methyl-1-tridecanol; 
Molecular FormulaC14H30O
Molecular Weight214.39 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCO
InChIInChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3
InChIKeyZXUOFCUEFQCKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Methyltridecan-1-ol (CAS 21987-21-3) Technical Overview for Scientific Procurement


12-Methyltridecan-1-ol (CAS 21987-21-3), also known as isomyristyl alcohol, is a C14 branched-chain primary fatty alcohol structurally characterized by a methyl substitution at the 12th carbon of the tridecan-1-ol backbone, yielding the molecular formula C₁₄H₃₀O with a molecular weight of 214.39 g/mol [1]. It is classified within the iso-branched fatty alcohol series and is formally distinguished from its straight-chain analog 1-tetradecanol (myristyl alcohol) and its anteiso-isomer 11-methyl-1-tridecanol [2]. The compound is a colorless, viscous liquid at room temperature with a melting point of 10.5 °C and a boiling point of 161–163 °C at 11 Torr (or 275.7 °C at 760 mmHg) [1][3]. Its computed XLogP3 value of 5.9 reflects substantial hydrophobicity, and its water solubility is low at approximately 8.1 × 10⁻⁴ g/L at 25 °C [4].

Why 12-Methyltridecan-1-ol Cannot Be Simply Replaced by Unbranched Analogs


The presence of a terminal iso-branched methyl group at the 12th carbon position fundamentally alters the physical and functional behavior of this C14 alcohol relative to its linear counterpart, 1-tetradecanol (myristyl alcohol). Despite sharing the identical molecular formula (C₁₄H₃₀O) and nominal chain length, 12-methyltridecan-1-ol exhibits a markedly lower melting point of 10.5 °C compared to 1-tetradecanol's 38–39 °C, a consequence of disrupted crystalline packing imposed by the branched architecture [1][2]. This difference in phase behavior directly impacts handling, formulation viscosity, and low-temperature stability. Furthermore, methyl branching modifies the compound's behavior in biological and interfacial contexts—iso-branched fatty alcohols are biosynthetically derived from branched-chain amino acid metabolism and exhibit distinct olfactory and semiochemical properties compared to their linear analogs [3]. Consequently, generic substitution based solely on carbon number equivalence fails to preserve the intended performance characteristics in applications spanning surfactancy, flavor formulation, or synthetic intermediate use.

Quantitative Differentiation Evidence for 12-Methyltridecan-1-ol Procurement Decisions


Melting Point Depression: Liquid State at Ambient Conditions Versus Solid Linear Analog

The branched iso-methyl structure of 12-methyltridecan-1-ol confers a melting point of 10.5 °C, compared to 38–39 °C for the unbranched analog 1-tetradecanol (myristyl alcohol) [1][2]. This 28 °C depression in melting point results from disrupted van der Waals packing and reduced crystalline lattice stability inherent to the methyl-branched architecture. 12-Methyltridecan-1-ol is therefore a liquid at typical ambient laboratory and industrial temperatures (20–25 °C), whereas its straight-chain counterpart remains a waxy solid requiring heated handling .

Phase Behavior Formulation Low-Temperature Fluidity

Constitutional Isomer Discrimination: Iso- Versus Anteiso-Methyl Branching Specificity

Within the C14 branched fatty alcohol class, 12-methyltridecan-1-ol (iso-branch at C12) is a constitutional isomer of 11-methyltridecan-1-ol (anteiso-branch at C11) [1]. Both share the same molecular formula and nominal mass (214.39 g/mol), yet they are chemically distinct entities with differing retention behavior and, in principle, different biological recognition properties. The procurement of 12-methyltridecan-1-ol (CAS 21987-21-3) rather than a mixed isomer preparation ensures that the intended iso-branched architecture is preserved, a distinction that analytical methods such as GC-MS can resolve via retention index differences or characteristic fragmentation patterns [2].

Structural Identity Quality Control Analytical Reference

Application-Specific Synthetic Utility: Precursor to Cytotoxic 2-Methoxy-13-Methyltetradecanoic Acid

12-Methyltridecan-1-ol serves as the direct synthetic precursor to (±)-2-methoxy-13-methyltetradecanoic acid, a cytotoxic fatty acid derived from marine sources that exhibits activity against leukemia cells . The methyl-branched architecture of the C14 alcohol is retained in the methoxylated fatty acid product, and the position of the methyl branch (C12 in the alcohol precursor corresponding to C13 in the fatty acid product) is structurally essential to the target molecule's biological identity . No alternative synthetic entry using linear C14 alcohol (1-tetradecanol) would produce the required iso-branched methoxy fatty acid.

Marine Natural Product Cytotoxic Agent Synthetic Intermediate

Biosynthetic Origin Distinction: Leucine-Derived Iso-Branched Versus Straight-Chain Metabolism

The iso-branched structure of 12-methyltridecan-1-ol is biosynthetically derived from the catabolism of branched-chain amino acids, specifically leucine, via the formation of isovaleryl-CoA as a primer unit for fatty acid synthase elongation . In contrast, straight-chain fatty alcohols such as 1-tetradecanol originate from acetyl-CoA priming and malonyl-CoA elongation. The biosynthetic origin of iso-branched alcohols imparts distinct isotopic and metabolic labeling signatures compared to straight-chain analogs .

Metabolic Tracing Biosynthesis Fatty Alcohol Origin

Antibacterial Mode-of-Action Distinction: Membrane Damage Versus Non-Membrane Mechanisms

In studies of long-chain fatty alcohols against Staphylococcus aureus, straight-chain alcohols exhibit chain-length-dependent shifts in mechanism of action. 1-Nonanol, 1-decanol, and 1-undecanol (C9–C11) exhibit bactericidal activity accompanied by membrane damage, whereas 1-dodecanol and 1-tridecanol (C12–C13) retain antibacterial activity but lack membrane-damaging effects [1]. Although direct experimental data for 12-methyltridecan-1-ol are not available, class-level inference suggests that its methyl-branched C14 architecture would place it mechanistically within the non-membrane-damaging antibacterial profile characteristic of longer-chain alcohols, while its branching may further modulate potency and selectivity relative to linear C13/C14 alcohols .

Antimicrobial Membrane Activity Chain-Length Selectivity

Physical Property Divergence: Calculated Density and Boiling Point at Standard Pressure

At standard atmospheric pressure (760 mmHg), 12-methyltridecan-1-ol exhibits a calculated boiling point of 275.7 ± 8.0 °C and a calculated density of 0.832 ± 0.06 g/cm³ at 20 °C . In comparison, the linear analog 1-tetradecanol has a reported boiling point of 289–292 °C at 760 mmHg [1]. The approximately 14–16 °C lower boiling point of the branched compound at ambient pressure reflects the reduced intermolecular cohesion resulting from methyl branching, which lowers the enthalpy of vaporization (calculated at 59.7 ± 6.0 kJ/mol for 12-methyltridecan-1-ol) .

Physicochemical Characterization Process Engineering Safety Data

High-Value Application Scenarios for 12-Methyltridecan-1-ol Driven by Structural Differentiation


Cold-Process Formulation of Nonionic Surfactants and Emulsifiers

The liquid physical state of 12-methyltridecan-1-ol at ambient temperature (melting point 10.5 °C) enables its direct incorporation into cold-process surfactant and emulsifier formulations without the heated tanks, jacketed vessels, or melting steps required for solid fatty alcohols such as 1-tetradecanol (mp 38–39 °C) [1]. This property reduces energy consumption, shortens batch cycle times, and permits the formulation of temperature-sensitive actives that would otherwise degrade during heated processing. The compound is utilized in the production of nonionic surfactants where its branched architecture contributes to distinct hydrophilic-lipophilic balance (HLB) characteristics and micellar behavior compared to linear alcohol ethoxylates .

Semiochemical and Floral Volatile Research Standard

12-Methyltridecan-1-ol is documented as a semiochemical emitted by various plant species and is indexed in the Pherobase database of pheromones and semiochemicals [2]. Its iso-branched C14 structure produces a characteristic olfactory signature that distinguishes it from both straight-chain and anteiso-branched isomers. In flavor and fragrance research, the compound serves as an analytical reference standard for the identification and quantification of naturally occurring branched fatty alcohols in plant essential oils and floral headspace volatiles [3]. The strict positional specificity (iso-branch at C12) is critical for accurate compound attribution in GC-MS-based metabolomic profiling.

Synthetic Intermediate for Branched Marine Fatty Acid Derivatives

12-Methyltridecan-1-ol functions as the essential synthetic precursor for the preparation of (±)-2-methoxy-13-methyltetradecanoic acid, a cytotoxic fatty acid isolated from marine sources with demonstrated activity against leukemia cell lines . The synthetic route relies on the intact retention of the iso-methyl branch, which is carried forward into the final methoxylated product. Researchers pursuing the total synthesis of this marine natural product, structure-activity relationship studies of related branched fatty acids, or the development of novel anticancer leads require 12-methyltridecan-1-ol as a non-substitutable starting material .

Metabolic Tracer and Biosynthetic Pathway Elucidation

The iso-branched structure of 12-methyltridecan-1-ol originates from leucine catabolism via isovaleryl-CoA, a metabolic pathway distinct from the acetyl-CoA-derived straight-chain fatty alcohol biosynthesis . This biosynthetic specificity enables the compound to serve as a defined standard in stable isotope tracing experiments, metabolic flux analysis, and the study of branched-chain amino acid-derived lipid metabolism in fungi, plants, and mammalian systems. Its use as a reference compound supports the accurate identification and quantification of endogenous iso-branched alcohols in complex biological matrices .

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